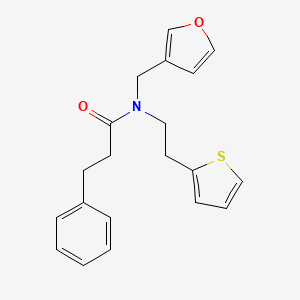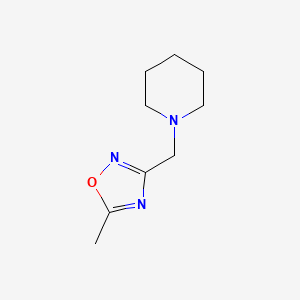
1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable target for research and development.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been studied for their anticancer activity . They have been found to interact with caspase 3, a key enzyme involved in apoptosis or programmed cell death .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating the caspase cascade . This suggests that 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- may interact with its targets, leading to changes that trigger apoptosis.
Biochemical Pathways
Given that 1,2,4-oxadiazole derivatives can activate the caspase cascade , it’s likely that this compound affects pathways related to apoptosis. The downstream effects of this could include the death of cancer cells.
Result of Action
Given that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells , it’s likely that this compound leads to the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole, 5-methyl-3-(1-piperidylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with an amidoxime in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: Due to its unique chemical structure, the compound is used in the development of new materials with enhanced thermal stability and density.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole compound with similar structural features.
1,3,4-Oxadiazole: Another oxadiazole isomer with different positioning of nitrogen atoms.
1,2,5-Oxadiazole: A related compound with a different ring structure
Uniqueness
The combination of the oxadiazole ring with the piperidylmethyl group makes this compound particularly interesting for research and development .
Properties
IUPAC Name |
5-methyl-3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOTBYKBUSCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
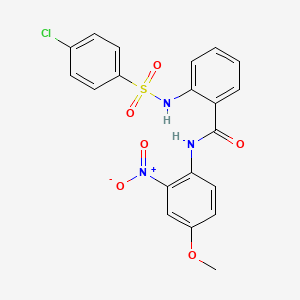
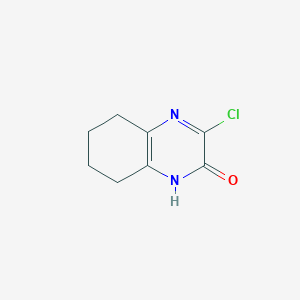
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2543686.png)


![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2543689.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)

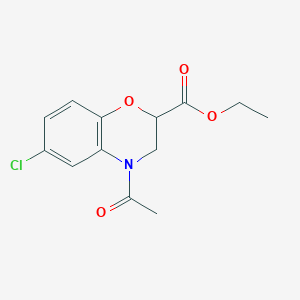
![3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2543694.png)
![4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543695.png)
![N'-(3,4-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2543696.png)
![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)
